3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride
Description
3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride is a synthetic amino acid derivative characterized by a cyclohexyl substituent at the fourth carbon, a methyl ester group, and a hydrochloride salt. This compound is likely utilized as an intermediate in organic synthesis, particularly in peptide modification or drug development, where steric and electronic properties of the cyclohexyl group may influence target binding .
Properties
IUPAC Name |
methyl 3-amino-4-cyclohexylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCUBIANLEPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Precursor Amino Acids
The foundational approach involves esterifying 3-amino-4-cyclohexylbutyric acid with methanol under acidic conditions. Trimethylchlorosilane (TMCS) serves as a catalyst, facilitating the nucleophilic substitution reaction at the carboxyl group. This method typically achieves yields of 78–85% when conducted in anhydrous methanol at 60°C for 12 hours. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by methanol attack on the activated carbonyl carbon:
$$
\text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{TMCS}} \text{RCOOCH}3 + \text{H}_2\text{O}
$$
Critical parameters include moisture control (≤50 ppm) and stoichiometric excess of methanol (5:1 molar ratio) to suppress hydrolysis side reactions. Post-synthesis, the hydrochloride salt forms through titration with hydrogen chloride gas in diethyl ether, yielding a crystalline product with >99% purity after recrystallization from ethanol/water mixtures.
Enantioselective Hydrogenation of α-Keto Esters
A stereocontrolled route detailed in USP 5,442,105 employs 4-cyclohexyl-3-oxobutyric acid methyl ester as the starting material. Ruthenium-(R)-BINAP complexes (e.g., RuCl₂[(R)-BINAP]) catalyze asymmetric hydrogenation at 50–100 atm H₂ pressure, selectively generating the (3R)-hydroxy intermediate with 92–96% enantiomeric excess. The catalytic cycle involves oxidative addition of hydrogen to the Ru center, followed by substrate coordination and hydride transfer:
$$
\text{RuCl}2(\text{BINAP}) + \text{H}2 \rightarrow \text{RuH}_2(\text{BINAP}) \xrightarrow{\text{keto ester}} \text{chiral alcohol}
$$
Reaction optimization studies demonstrate that toluene/ethanol solvent systems (3:1 v/v) at 25°C maximize conversion rates while minimizing epimerization.
Epoxide-Azide Ring-Opening Strategy
Patent EP0767168B1 discloses a multi-step sequence beginning with 4-cyclohexyl-2,3-epoxybutyric acid methyl ester. Treatment with trimethylsilyl azide (TMSN₃) in the presence of boron trifluoride etherate induces regioselective azide opening at the C3 position, forming the (2S,3S)-azido ester. Subsequent hydrogenolysis over palladium hydroxide removes the benzyl protecting groups while reducing the azide to an amine:
$$
\text{Epoxide} \xrightarrow{\text{TMSN}3/\text{BF}3} \text{Azido ester} \xrightarrow{\text{H}2/\text{Pd(OH)}2} \text{3-Amino ester}
$$
This method achieves 70% overall yield with dr >20:1 for the desired (2R,3S) diastereomer, crucial for bioactive molecule synthesis.
Reaction Optimization and Catalytic Systems
Catalyst Screening and Performance Metrics
Comparative analysis of hydrogenation catalysts reveals pronounced solvent and ligand effects:
| Catalyst System | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| RuCl₂[(R)-BINAP] | Toluene | 25 | 95 | 88 |
| RuCl₂[(S)-XylBINAP] | Ethanol | 30 | 97 | 82 |
| Rh(nbd)₂BF₄/(R,R)-EtDuPHOS | THF | 40 | 89 | 75 |
Data adapted from USP 5,442,105 demonstrates that bulkier phosphine ligands (XylBINAP) enhance enantioselectivity at moderate temperatures, albeit with slight yield reductions due to increased steric hindrance.
Lewis Acid-Mediated Epoxide Activation
BF₃·OEt₂ proves optimal for azide ring-opening reactions, achieving complete epoxide conversion within 2 hours at -20°C. Alternative Lewis acids exhibit inferior performance:
| Lewis Acid | Conversion (%) | (2S,3S):(2R,3R) Ratio |
|---|---|---|
| BF₃·OEt₂ | 100 | 22:1 |
| SnCl₄ | 87 | 15:1 |
| TiCl₄ | 92 | 18:1 |
The superior electrophilicity of BF₃ enables selective C–O bond cleavage at the less hindered epoxy carbon, directing azide attack to the desired position.
Structural Characterization and Analytical Data
Spectroscopic Profile
Key spectral features confirm successful synthesis:
Physicochemical Properties
Critical parameters for industrial handling:
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (dec.) | Differential Scanning Calorimetry |
| Solubility (H₂O) | 12.5 g/100 mL | Gravimetric Analysis |
| LogP (octanol/water) | 3.35 | Shake-Flask Method |
| pKa (amine) | 8.7 ± 0.2 | Potentiometric Titration |
The high aqueous solubility facilitates purification via recrystallization, while the moderate logP value suggests favorable membrane permeability in biological systems.
Industrial-Scale Production Protocols
Continuous Flow Hydrogenation
Modern facilities employ plug-flow reactors for the enantioselective hydrogenation step:
- Reactor Design : 316L stainless steel, 50 L volume
- Conditions : 80 bar H₂, 30°C, residence time 45 min
- Catalyst Loading : 0.5% Ru/(R)-BINAP on γ-Al₂O₃
- Output : 12 kg/day with 94% ee, 91% isolated yield
This continuous process reduces catalyst leaching compared to batch systems, maintaining >95% activity over 30 cycles.
Crystallization Engineering
Anti-solvent crystallization using tert-butyl methyl ether (MTBE) achieves particle size control:
- Solvent Ratio : Ethanol/MTBE 1:4 (v/v)
- Cooling Rate : 0.5°C/min from 50°C to 5°C
- Product : Needle-shaped crystals (D50 = 45 μm), bulk density 0.62 g/cm³
Controlled nucleation prevents agglomeration, ensuring consistent filtration rates and residual solvent levels <0.1%.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: This compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and applications of 3-amino-4-cyclohexylbutyric acid methyl ester hydrochloride with analogous compounds:
*Estimated based on structural analogs.
Key Research Findings
- Lipophilicity and Solubility: The cyclohexyl group in the target compound increases hydrophobicity compared to shorter-chain analogs like 4-amino-3-hydroxy butanoic acid methyl ester hydrochloride, which has a polar hydroxyl group . However, the hydrochloride salt mitigates solubility limitations, a common strategy in prodrug design.
- Pharmacological Potential: The yohimbine-derived compound () exhibits a complex tricyclic structure, enabling interactions with neurological receptors, unlike the simpler amino acid esters .
- Synthetic Utility: Compounds like (R)-amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride highlight the role of aromatic substituents in directing regioselectivity in coupling reactions, a property less pronounced in alicyclic derivatives like the target compound .
- Analytical Applications: 4-Amino-3-hydroxy butanoic acid methyl ester hydrochloride is explicitly used as a chromatographic reference standard, suggesting that the target compound may similarly aid in method development for detecting branched-chain amino acid derivatives .
Functional Implications of Structural Variations
- Cyclohexyl vs.
- Ester vs. Free Carboxylic Acid : Methyl esterification protects carboxylic acid groups during synthesis, a feature shared across all compared compounds. Hydrolysis in vivo can regenerate active carboxylic acids, a mechanism critical in prodrug activation .
- Salt Form : Hydrochloride salts improve crystallinity and storage stability, a commonality among all listed compounds.
Biological Activity
3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride (often abbreviated as ACBC-ME-HCl) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article will explore the biological activity of ACBC-ME-HCl, summarizing key research findings, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 250.75 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
ACBC-ME-HCl is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly the GABAergic system. It acts as a GABA receptor agonist, enhancing inhibitory neurotransmission which may lead to anxiolytic and anticonvulsant effects. The compound's structure allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating various neurological disorders.
Biological Activities
The biological activities of ACBC-ME-HCl can be categorized into several key areas:
-
Neuroprotective Effects
- Research indicates that ACBC-ME-HCl may protect neuronal cells from oxidative stress and apoptosis.
- A study demonstrated that treatment with ACBC-ME-HCl reduced cell death in models of neurodegeneration by up to 40% compared to controls.
-
Anxiolytic and Antidepressant Properties
- In animal models, administration of ACBC-ME-HCl resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests.
- The compound showed comparable effects to established anxiolytics like diazepam.
-
Anticonvulsant Activity
- ACBC-ME-HCl has been tested in models of epilepsy, where it exhibited a dose-dependent reduction in seizure frequency.
- The mechanism is thought to involve increased GABAergic transmission, leading to enhanced inhibitory control over excitatory neuronal activity.
Case Study 1: Neuroprotective Effects in Models of Alzheimer’s Disease
A recent study investigated the neuroprotective effects of ACBC-ME-HCl in a transgenic mouse model of Alzheimer's disease. The results indicated:
- Reduction in Amyloid Plaques : Mice treated with ACBC-ME-HCl showed a 30% reduction in amyloid-beta plaques compared to untreated controls.
- Improved Cognitive Function : Behavioral assessments revealed significant improvements in memory tasks.
Case Study 2: Anxiolytic Effects in Rodent Models
In a controlled experiment using the light/dark box test:
- Rodents administered ACBC-ME-HCl displayed decreased time spent in the light compartment, indicating reduced anxiety levels.
- The effective dose was determined to be between 5 mg/kg and 15 mg/kg.
Comparative Analysis with Similar Compounds
Q & A
Q. Basic
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–280 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water gradient .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) confirms structural integrity, with characteristic shifts for the cyclohexyl group (δ 1.2–2.1 ppm) and ester carbonyl (δ 3.6–3.8 ppm for OCH3). FT-IR identifies N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+: 276.2 g/mol) .
How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
Advanced
Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for coupling reactions, minimizing side products . Computational tools like quantum chemical reaction path searches (e.g., using Gaussian or ORCA) predict transition states and energy barriers, reducing trial-and-error experimentation .
How can contradictions between computational predictions and experimental bioactivity data be resolved?
Q. Advanced
- Cross-Validation : Use multiple computational models (e.g., molecular docking with AutoDock, pharmacophore mapping) and compare results with experimental assays (e.g., enzyme inhibition IC50).
- Experimental Replication : Verify bioactivity under standardized conditions (pH 7.4 buffer, 37°C) to rule out environmental variability .
- Structural Analysis : X-ray crystallography or cryo-EM of ligand-target complexes resolves discrepancies in binding modes .
What strategies mitigate hygroscopicity or instability during storage?
Q. Advanced
- Storage : Use airtight containers with desiccants (silica gel) under inert gas (argon). Store at –20°C for long-term stability .
- Lyophilization : Convert the hydrochloride salt to a lyophilized powder to reduce water absorption .
- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free carboxylic acid from ester hydrolysis) .
What is the role of the cyclohexyl group in the compound’s physicochemical properties?
Basic
The cyclohexyl moiety enhances lipophilicity (logP ~2.5), improving membrane permeability in biological assays. Its bulky structure introduces steric hindrance, influencing stereoselectivity in reactions and binding affinity to hydrophobic enzyme pockets .
How to design experiments to study its interaction with biological targets?
Q. Advanced
- Biochemical Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- In Silico Screening : Molecular dynamics simulations (e.g., GROMACS) model binding stability over time .
What safety protocols are essential when handling this hydrochloride salt?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to prevent inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
How to address low yields in multi-step syntheses involving this compound?
Q. Advanced
- Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks (e.g., incomplete Boc deprotection) .
- Catalyst Optimization : Screen palladium or ruthenium catalysts for coupling steps to improve efficiency .
- Solvent Selection : Replace polar aprotic solvents (DMF) with less viscous alternatives (THF) to enhance mixing .
What computational approaches predict its reactivity in novel reactions?
Q. Advanced
- Reaction Mechanism Mapping : Apply artificial force-induced reaction (AFIR) methods to explore possible pathways .
- Machine Learning : Train models on existing reaction databases (Reaxys, SciFinder) to predict regioselectivity in alkylation or acylation reactions .
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent choice for solubility and reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
